molecular formula C22H36I2 B1612450 1,4-Diiodo-2,5-dioctylbenzene CAS No. 171569-01-0

1,4-Diiodo-2,5-dioctylbenzene

Cat. No.: B1612450
CAS No.: 171569-01-0
M. Wt: 554.3 g/mol
InChI Key: JNTDOQWSWMNCCX-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,5-dioctylbenzene is an organic compound with the molecular formula C22H36I2. It is a derivative of benzene, where two hydrogen atoms are replaced by iodine atoms at the 1 and 4 positions, and two octyl groups are attached at the 2 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

It is known to be used in the synthesis of oligo(1,4-phenylene ethynylene)s , suggesting that it may interact with enzymes or other proteins involved in these synthetic processes.

Mode of Action

It is used as a starting reagent in the synthesis of oligo(1,4-phenylene ethynylene)s . This suggests that it may undergo reactions with other compounds to form these polymers.

Biochemical Pathways

Given its role in the synthesis of oligo(1,4-phenylene ethynylene)s , it may be involved in the biochemical pathways related to polymer synthesis.

Result of Action

Its role in the synthesis of oligo(1,4-phenylene ethynylene)s suggests that it contributes to the formation of these polymers.

Action Environment

The action, efficacy, and stability of 1,4-Diiodo-2,5-dioctylbenzene likely depend on the specific conditions of the chemical reactions it is used in . Factors such as temperature, pH, and the presence of other reactants could potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diiodo-2,5-dioctylbenzene can be synthesized through a multi-step process. One common method involves the iodination of 2,5-dioctylbenzene. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atoms at the desired positions on the benzene ring. The reaction is carried out under controlled conditions to ensure selective iodination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2,5-dioctylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki reaction, where it reacts with boronic acids to form biaryl compounds.

    Reduction Reactions: The iodine atoms can be reduced to hydrogen atoms using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used. The reactions are performed under inert atmospheres, such as nitrogen or argon, to prevent oxidation.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds are the primary products.

    Reduction Reactions: The major product is 2,5-dioctylbenzene.

Scientific Research Applications

1,4-Diiodo-2,5-dioctylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of advanced materials, including liquid crystals and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diiodobenzene: Lacks the octyl groups, making it less hydrophobic and less suitable for certain applications.

    1,4-Didodecyl-2,5-diiodobenzene: Similar structure but with longer alkyl chains, which can affect its solubility and reactivity.

    1,4-Dicyclohexyl-2,5-diiodobenzene: Contains cyclohexyl groups instead of octyl groups, leading to different physical and chemical properties.

Uniqueness

1,4-Diiodo-2,5-dioctylbenzene is unique due to the presence of both iodine atoms and octyl groups, which confer specific solubility, reactivity, and hydrophobicity properties. These characteristics make it particularly useful in the synthesis of advanced materials and in applications requiring specific molecular interactions.

Properties

IUPAC Name

1,4-diiodo-2,5-dioctylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36I2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTDOQWSWMNCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1I)CCCCCCCC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584522
Record name 1,4-Diiodo-2,5-dioctylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171569-01-0
Record name 1,4-Diiodo-2,5-dioctylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioctyl-2,5-diiodobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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